4-Piperidinone, 3-ethyl-1-methyl-
CAS No.: 57401-78-2
Cat. No.: VC7982354
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57401-78-2 |
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Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 3-ethyl-1-methylpiperidin-4-one |
Standard InChI | InChI=1S/C8H15NO/c1-3-7-6-9(2)5-4-8(7)10/h7H,3-6H2,1-2H3 |
Standard InChI Key | XJIIGLRWXFIIBR-UHFFFAOYSA-N |
SMILES | CCC1CN(CCC1=O)C |
Canonical SMILES | CCC1CN(CCC1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 3-ethyl-1-methylpiperidin-4-one, reflecting its substituent positions. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The piperidine ring adopts a chair conformation, with the ethyl and methyl groups influencing steric and electronic properties .
Spectral Data and Physicochemical Properties
While direct spectral data for 3-ethyl-1-methylpiperidin-4-one are unavailable, analogous piperidin-4-one derivatives exhibit characteristic IR carbonyl stretches near 1,710–1,740 cm⁻¹ and NMR chemical shifts for ring protons between 1.5–3.5 ppm . The compound is expected to be a crystalline solid with moderate solubility in polar organic solvents like ethanol or ethyl acetate, based on recrystallization patterns of similar derivatives .
Synthesis and Purification Strategies
Synthetic Pathways
Piperidin-4-one derivatives are typically synthesized via Mannich reactions or cyclization of δ-amino ketones . For 3-ethyl-1-methylpiperidin-4-one, a plausible route involves:
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Alkylation of 4-piperidone: Reacting 4-piperidone with ethyl iodide at the 3-position, followed by N-methylation using methylating agents like methyl iodide .
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Reductive amination: Condensing 3-ethyl-4-piperidone with methylamine under reducing conditions.
Crystallization and Purification
Recrystallization from ethanol-ethyl acetate mixtures (1:1 v/v) is commonly employed for analogous compounds to achieve high-purity crystals . Solvent selection critically impacts crystal morphology; for example, benzene-petroleum ether mixtures yield needle-like crystals, while methanol produces prismatic forms .
Physicochemical and Biochemical Properties
Reactivity Profile
The ketone group at C4 enables nucleophilic additions, making it a versatile intermediate for synthesizing pharmaceuticals. The ethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in drug candidates .
Comparative Analysis with Related Compounds
Compound | Substituents | Key Properties |
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4-Piperidone | None | Baseline reactivity, lower lipophilicity |
3-Methylpiperidin-4-one | 3-Me | Increased steric hindrance at C3 |
3-Ethyl-1-methylpiperidin-4-one | 3-Et, 1-Me | Enhanced lipophilicity, modified electronic effects |
Pharmaceutical and Industrial Applications
Analgesic Precursors
Piperidin-4-ones serve as intermediates for fentanyl analogs and other μ-opioid receptor agonists. The ethyl group may modulate receptor binding affinity, while the methyl group could influence metabolic stability .
Anticholinergic Agents
Structural analogs demonstrate muscarinic receptor antagonism, suggesting potential for developing drugs targeting overactive bladder or chronic obstructive pulmonary disease .
Antimicrobial Applications
Derivatives with bulky substituents exhibit broad-spectrum antimicrobial activity. For instance, 3,5-diarylpiperidin-4-ones inhibit Staphylococcus aureus growth at MIC values ≤8 μg/mL .
Recent Research Advancements
Structural Modifications
Recent studies explore 1-acryloyl derivatives to enhance pharmacokinetic properties. For example, 1-acryloyl-3-methyl-2,6-diarylpiperidin-4-ones show improved oral bioavailability in murine models .
Catalytic Applications
Pd-complexed piperidin-4-ones catalyze asymmetric Henry reactions with enantiomeric excess >90%, demonstrating utility in chiral amine synthesis .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low regioselectivity during alkylation. Emerging techniques like flow chemistry may improve yields through precise temperature control .
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